synthesis of 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine
synthesis of 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine
An In-depth Technical Guide to the Synthesis of 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine
Executive Summary
This guide provides a comprehensive technical overview of the , a molecule incorporating the highly valued 3,5-dimethyladamantane scaffold. The adamantane moiety is a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates.[1][2] This document, intended for researchers and drug development professionals, details a strategic and robust synthetic pathway, beginning with a retrosynthetic analysis and proceeding through the preparation of key precursors to the final target molecule. The proposed methodology is grounded in established chemical principles, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield. Detailed protocols, data characterization tables, and process-flow diagrams are provided to serve as a practical resource for laboratory application.
Part 1: The Adamantane Scaffold: A Privileged Structure in Drug Discovery
The adamantane cage, a perfectly symmetrical, rigid, and highly lipophilic hydrocarbon, is more than a chemical curiosity; it is a "lipophilic bullet" that has successfully hit numerous biological targets.[1] Its introduction into medicinal chemistry began with the discovery of the antiviral properties of Amantadine and has since expanded to include a wide range of therapeutic areas.[1][3] Adamantane-based drugs are currently in clinical practice for treating viral infections (Rimantadine), neurodegenerative disorders like Alzheimer's and Parkinson's disease (Memantine), and type 2 diabetes (Vildagliptin, Saxagliptin).[2]
The therapeutic success of this scaffold is attributed to several key features:
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Enhanced Lipophilicity: The adamantyl group significantly increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
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Metabolic Stability: The rigid, strain-free cage is resistant to metabolic degradation, often leading to improved half-life and bioavailability of the parent drug.
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Precise Three-Dimensional Structure: The defined and bulky structure of adamantane allows it to act as a rigid anchor, positioning pharmacophoric elements for optimal interaction with biological targets like enzyme active sites or receptor channels.[3]
The target molecule of this guide, 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine (CAS 887405-40-5)[4], combines the proven 3,5-dimethyladamantane core of Memantine with a flexible amino-ether side chain. This design strategy opens avenues for exploring new biological activities by presenting a primary amine pharmacophore, tethered via an ether linkage, from a metabolically stable and lipophilic anchor.
Part 2: Retrosynthetic Analysis and Strategic Considerations
A logical and efficient synthesis begins with a sound retrosynthetic strategy. For 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine, the most logical disconnection is at the ether C-O bond. This reveals two primary synthetic approaches.
Protocol: Williamson Ether Synthesis via Gabriel Amine Protection
Materials:
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3,5-Dimethyl-1-adamantanol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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N-(2-Bromoethyl)phthalimide
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Hydrazine monohydrate
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Ethanol
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Diethyl ether
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Hydrochloric acid (for salt formation)
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Standard glassware for inert atmosphere reactions
Step 1: Formation of Sodium 3,5-dimethyl-1-adamantoxide
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To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion).
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Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
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Add anhydrous THF to the flask, followed by a solution of 3,5-dimethyl-1-adamantanol (1.0 eq) in anhydrous THF, added dropwise at 0°C (ice bath).
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The cessation of hydrogen gas evolution indicates the completion of alkoxide formation.
Causality: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol to form the nucleophilic alkoxide without competing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.
Step 2: Synthesis of N-{2-[(3,5-Dimethyl-1-adamantyl)oxy]ethyl}phthalimide
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To the freshly prepared alkoxide solution from Step 1, add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous THF dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and cautiously quench by adding ice-cold water.
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Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product. This intermediate can be purified by column chromatography if necessary.
Causality: The phthalimide group is an excellent protecting group for the primary amine. It is stable under the basic conditions of the Williamson ether synthesis and prevents the amine from acting as a competing nucleophile. The subsequent deprotection is clean and high-yielding.
Step 3: Deprotection to Yield 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine
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Dissolve the crude protected intermediate from Step 2 in ethanol in a round-bottom flask.
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Add hydrazine monohydrate (5-10 eq) to the solution.
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Heat the mixture to reflux for 4-6 hours. A dense white precipitate (phthalhydrazide) will form.
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Cool the reaction mixture to room temperature and filter to remove the precipitate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water. The product, being a primary amine, can now be purified.
Part 5: Purification and Characterization
Purification Protocol:
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The crude amine from Step 3 can be purified via acid-base extraction. Dissolve the residue in diethyl ether and extract with 1M HCl.
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The aqueous layer, now containing the protonated amine salt, is washed with diethyl ether to remove any non-basic impurities.
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Basify the aqueous layer with 2M NaOH until pH > 12 and extract the free amine back into diethyl ether.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base of 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine.
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For long-term storage and easier handling, the amine can be converted to its hydrochloride salt by dissolving the free base in ether and adding a solution of HCl in ether.
Characterization Data:
The identity and purity of the final compound should be confirmed using standard spectroscopic methods. The following table summarizes the expected analytical data.
| Analysis Technique | Expected Observations |
| Molecular Formula | C₁₄H₂₅NO |
| Molecular Weight | 223.35 g/mol |
| ¹H NMR | Signals corresponding to the two methyl groups on the adamantane cage (~0.8-1.0 ppm), a complex multiplet for the 12 adamantyl CH and CH₂ protons (~1.2-2.2 ppm), and two distinct triplets for the ethoxyamine side chain: -O-CH₂ - (~3.5 ppm) and -CH₂ -NH₂ (~2.8 ppm). A broad singlet for the -NH₂ protons will also be present. |
| ¹³C NMR | Signals for the adamantane cage carbons (including two quaternary carbons, methine carbons, and methylene carbons) and two signals for the side-chain carbons (-C H₂-O and -C H₂-N). The chemical shifts can be predicted based on known spectra of adamantane derivatives. [5] |
| Mass Spec (MS) | Expected molecular ion peak [M]⁺ at m/z = 223.4 or [M+H]⁺ at m/z = 224.4. |
| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and a strong C-O ether stretching band (~1100 cm⁻¹). |
Part 6: Conclusion
This guide outlines a robust and logically sound synthetic route to 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine. The proposed Williamson ether synthesis, employing a Gabriel-type protection strategy, represents the most efficient and highest-yielding approach by mitigating potential side reactions like elimination. The detailed protocols for precursor synthesis, core reaction, and purification provide a clear and actionable framework for researchers. The resulting molecule is a valuable asset for drug discovery programs, offering a novel combination of the pharmacologically privileged adamantane scaffold with a versatile amino-ether side chain, paving the way for the development of new therapeutic agents.
References
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Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link]
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synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. JOURNAL OF MILITARY PHARMACO - MEDICINE. Available at: [Link]
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Convenient Synthesis of Memantine Hydrochloride. Taylor & Francis Online. Available at: [Link]
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An Improved Synthesis of Memantine Hydrochloride. Taylor & Francis Online. Available at: [Link]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]
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Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]
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3,5-Dimethyl-1-adamantanol. BuyersGuideChem. Available at: [Link]
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Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ResearchGate. Available at: [Link]
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